molecular formula C20H21NO2 B14918493 1,1-Diphenyl-4-morpholino-2-butyn-1-ol

1,1-Diphenyl-4-morpholino-2-butyn-1-ol

Cat. No.: B14918493
M. Wt: 307.4 g/mol
InChI Key: PXRFEHZEVKGDBD-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol is an organic compound that features a morpholine ring attached to a diphenylbutynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol typically involves the reaction of morpholine with diphenylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of diphenylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The diphenylbutynol structure can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinoaniline
  • 4-Morpholinylphenylamine
  • 4-Morpholinobenzenamine

Uniqueness

4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol is unique due to its combination of a morpholine ring and a diphenylbutynol structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4-morpholin-4-yl-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C20H21NO2/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21/h1-6,8-11,22H,13-17H2

InChI Key

PXRFEHZEVKGDBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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